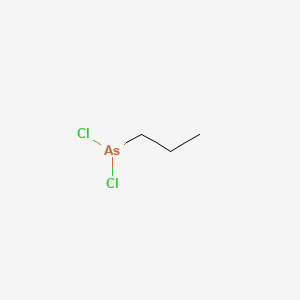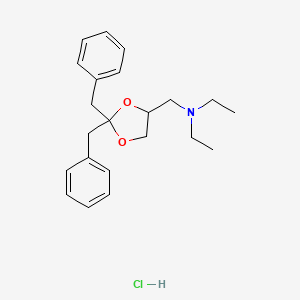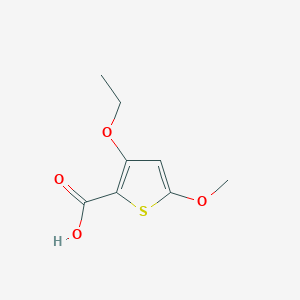
Arsine, dichloropropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsine, dichloropropyl- is an organoarsenic compound with the chemical formula C₃H₇AsCl₂. It is a derivative of arsine, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a propyl group. This compound is known for its toxicity and potential use in chemical warfare.
準備方法
Synthetic Routes and Reaction Conditions
Arsine, dichloropropyl- can be synthesized through the reaction of propylmagnesium chloride with arsenic trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction is as follows:
AsCl3+C3H7MgCl→C3H7AsCl2+MgCl2
Industrial Production Methods
Industrial production of arsine, dichloropropyl- involves the use of high-purity arsenic trichloride and propylmagnesium chloride. The reaction is carried out in a controlled environment to ensure the purity of the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity.
化学反応の分析
Types of Reactions
Arsine, dichloropropyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: Chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide (As₂O₃) and other arsenic oxides.
Reduction: Arsine (AsH₃) and its derivatives.
Substitution: Various organoarsenic compounds depending on the substituents used.
科学的研究の応用
Arsine, dichloropropyl- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for potential use in chemotherapy due to its cytotoxic properties.
Industry: Utilized in the semiconductor industry for the doping of silicon wafers.
作用機序
The mechanism of action of arsine, dichloropropyl- involves its interaction with cellular components, leading to metabolic inhibition and oxidative stress. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to cellular structures.
類似化合物との比較
Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with similar toxic properties.
Arsenic trichloride (AsCl₃): A precursor used in the synthesis of arsine, dichloropropyl-.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with different substituents.
Uniqueness
Arsine, dichloropropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and toxicological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest.
特性
CAS番号 |
926-53-4 |
|---|---|
分子式 |
C3H7AsCl2 |
分子量 |
188.91 g/mol |
IUPAC名 |
dichloro(propyl)arsane |
InChI |
InChI=1S/C3H7AsCl2/c1-2-3-4(5)6/h2-3H2,1H3 |
InChIキー |
FPQFKZZFKYTPNB-UHFFFAOYSA-N |
正規SMILES |
CCC[As](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)





![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
